molecular formula C7H14N2O2 B578831 3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one CAS No. 1220181-17-8

3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one

Cat. No.: B578831
CAS No.: 1220181-17-8
M. Wt: 158.201
InChI Key: MVDDPCCZOVOTDM-UHFFFAOYSA-N
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Description

3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one is an organic compound with the molecular formula C7H14N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one typically involves the reaction of 3-hydroxypropanal with pyrrolidine in the presence of an amine catalyst. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and optimized reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its hydroxyl and amino groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one is unique due to the presence of both hydroxyl and amino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

3-amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-3-1-7(11)9-4-2-6(10)5-9/h6,10H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDDPCCZOVOTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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